Cas no 20687-53-0 (1-(Tert-Butyl)pyrrolidin-2-one)
1-(Tert-Butyl)pyrrolidin-2-one is a cyclic amide (lactam) derivative of pyrrolidine, featuring a tert-butyl substituent at the nitrogen position. This compound is valued for its structural rigidity and steric hindrance, which can enhance stability and selectivity in synthetic applications. Its lactam functionality makes it a useful intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The tert-butyl group contributes to improved solubility in organic solvents and may influence reactivity patterns in nucleophilic or electrophilic reactions. Its well-defined molecular structure allows for precise modifications, making it a versatile building block in heterocyclic chemistry and medicinal chemistry research.
20687-53-0 structure
Product Name:1-(Tert-Butyl)pyrrolidin-2-one
CAS No:20687-53-0
MF:C8H15NO
MW:141.210802316666
MDL:MFCD00673042
CID:88215
PubChem ID:88653
Update Time:2025-10-15
1-(Tert-Butyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(tert-butyl)pyrrolidin-2-one
- 1-tert-Butyl-2-pyrrolidone
- 1-tert-butylpyrrolidin-2-one
- 1-tert-Butyl-2-pyrrolidinone
- N-tert-Butyl-2-pyrrolidone
- 2-Pyrrolidinone, 1-(1,1-dimethylethyl)-
- 1-tert-butyl-pyrrolidin-2-one
- N-t-butyl-2-pyrrolidinone
- 1-tert-Butyl-2-pyrrolizinone
- 2-Pyrrolidinone,1-(1,1-dimethylethyl)-
- SY264201
- UNII-AA55UZ4XZN
- EINECS 243-972-3
- MFCD00673042
- 20687-53-0
- NS00026719
- AS-63910
- AA55UZ4XZN
- SCHEMBL329516
- AKOS028110919
- 1-(1,1-DIMETHYLETHYL)-2-PYRROLIDINONE
- DTXSID50174745
- D92951
- LUVQSCCABURXJL-UHFFFAOYSA-N
- DB-363031
- 1-(Tert-Butyl)pyrrolidin-2-one
-
- MDL: MFCD00673042
- Inchi: 1S/C8H15NO/c1-8(2,3)9-6-4-5-7(9)10/h4-6H2,1-3H3
- InChI Key: LUVQSCCABURXJL-UHFFFAOYSA-N
- SMILES: O=C1CCCN1C(C)(C)C
Computed Properties
- Exact Mass: 141.11545
- Monoisotopic Mass: 141.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3
- XLogP3: 0.8
Experimental Properties
- Density: 0.990
- Boiling Point: 227 ºC
- Flash Point: 97 ºC
- Refractive Index: 1.477
- PSA: 20.31
- LogP: 1.34520
1-(Tert-Butyl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T908374-5g |
1-(tert-butyl)pyrrolidin-2-one |
20687-53-0 | 95% | 5g |
2,383.20 | 2021-05-17 | |
| eNovation Chemicals LLC | D761168-5g |
2-Pyrrolidinone, 1-(1,1-dimethylethyl)- |
20687-53-0 | 95% | 5g |
$190 | 2024-06-07 | |
| eNovation Chemicals LLC | D761168-10g |
2-Pyrrolidinone, 1-(1,1-dimethylethyl)- |
20687-53-0 | 95% | 10g |
$260 | 2024-06-07 | |
| eNovation Chemicals LLC | D761168-25g |
2-Pyrrolidinone, 1-(1,1-dimethylethyl)- |
20687-53-0 | 95% | 25g |
$460 | 2023-09-02 | |
| Key Organics Ltd | AS-63910-1MG |
1-tert-butylpyrrolidin-2-one |
20687-53-0 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | AS-63910-5MG |
1-tert-butylpyrrolidin-2-one |
20687-53-0 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | AS-63910-10MG |
1-tert-butylpyrrolidin-2-one |
20687-53-0 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | AS-63910-1G |
1-tert-butylpyrrolidin-2-one |
20687-53-0 | >95% | 1g |
£107.00 | 2025-02-09 | |
| Key Organics Ltd | AS-63910-5G |
1-tert-butylpyrrolidin-2-one |
20687-53-0 | >95% | 5g |
£219.00 | 2025-02-09 | |
| Key Organics Ltd | AS-63910-25G |
1-tert-butylpyrrolidin-2-one |
20687-53-0 | >95% | 25g |
£551.00 | 2025-02-09 |
1-(Tert-Butyl)pyrrolidin-2-one Related Literature
-
Free De Schouwer,Sander Adriaansen,Laurens Claes,Dirk E. De Vos Green Chem. 2017 19 4919
-
F. M. Wisser,B. Schumm,G. Mondin,J. Grothe,S. Kaskel J. Mater. Chem. C 2015 3 2717
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